molecular formula C19H41NO B14006659 2-[Hexadecyl(methyl)amino]ethan-1-ol CAS No. 7089-36-3

2-[Hexadecyl(methyl)amino]ethan-1-ol

Cat. No.: B14006659
CAS No.: 7089-36-3
M. Wt: 299.5 g/mol
InChI Key: YICPXEDJPQHPQW-UHFFFAOYSA-N
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Description

Ethanol,2-(hexadecylmethylamino)-: is a chemical compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further bonded to a hexadecylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol,2-(hexadecylmethylamino)- typically involves the reaction of ethanol with hexadecylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common synthetic routes include:

    Direct Alkylation: Ethanol reacts with hexadecylmethylamine in the presence of a suitable catalyst to form Ethanol,2-(hexadecylmethylamino)-.

    Reductive Amination: This method involves the reduction of an aldehyde or ketone in the presence of hexadecylmethylamine and a reducing agent.

Industrial Production Methods: Industrial production of Ethanol,2-(hexadecylmethylamino)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes:

    Batch Reactors: Where the reactants are mixed and allowed to react over a period of time.

    Continuous Flow Reactors: Where reactants are continuously fed into the reactor, and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions: Ethanol,2-(hexadecylmethylamino)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

    Reduction: The compound can be reduced to form primary or secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products:

    Oxidation Products: Aldehydes, ketones, or carboxylic acids.

    Reduction Products: Primary or secondary amines.

    Substitution Products: Various substituted alcohols or ethers.

Scientific Research Applications

Ethanol,2-(hexadecylmethylamino)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanol,2-(hexadecylmethylamino)- involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The compound can alter the function of these targets by:

    Binding to Receptors: Modulating the activity of neurotransmitter receptors or other cell surface receptors.

    Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.

    Membrane Interaction: Altering the fluidity and permeability of cellular membranes.

Comparison with Similar Compounds

Ethanol,2-(hexadecylmethylamino)- can be compared with other similar compounds, such as:

    Ethanol,2-(methylamino)-: A simpler analog with a shorter alkyl chain.

    Ethanol,2-(ethylamino)-: Another analog with a different alkyl group.

    Hexadecanol: A long-chain alcohol without the amino group.

Uniqueness: The presence of both the hydroxyl and hexadecylmethylamino groups in Ethanol,2-(hexadecylmethylamino)- imparts unique chemical properties, making it distinct from other similar compounds

Properties

CAS No.

7089-36-3

Molecular Formula

C19H41NO

Molecular Weight

299.5 g/mol

IUPAC Name

2-[hexadecyl(methyl)amino]ethanol

InChI

InChI=1S/C19H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(2)18-19-21/h21H,3-19H2,1-2H3

InChI Key

YICPXEDJPQHPQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN(C)CCO

Origin of Product

United States

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